molecular formula C6H8O3 B1629523 2,4-Furandimethanol CAS No. 294857-29-7

2,4-Furandimethanol

Cat. No.: B1629523
CAS No.: 294857-29-7
M. Wt: 128.13 g/mol
InChI Key: HKGMKJJFLRJMEN-UHFFFAOYSA-N
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Description

2,4-Furandimethanol is an organic compound that belongs to the furan family It is characterized by a furan ring substituted with two hydroxymethyl groups at the 2 and 4 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

2,4-Furandimethanol can be synthesized through several methods. One common approach involves the reduction of 2,4-diformylfuran using reducing agents such as sodium borohydride or lithium aluminum hydride. The reaction typically occurs in anhydrous solvents like tetrahydrofuran or ethanol under controlled temperature conditions.

Industrial Production Methods

In industrial settings, this compound can be produced via catalytic hydrogenation of 2,4-diformylfuran. This process involves the use of metal catalysts such as palladium or platinum supported on carbon. The reaction is carried out under high pressure and temperature to achieve high yields and selectivity.

Chemical Reactions Analysis

Types of Reactions

2,4-Furandimethanol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 2,4-furandicarboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be further reduced to form tetrahydrofuran derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: 2,4-Furandicarboxylic acid.

    Reduction: Tetrahydrofuran derivatives.

    Substitution: Various substituted furans depending on the reagents used.

Scientific Research Applications

2,4-Furandimethanol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: It serves as a precursor for the synthesis of biologically active compounds.

    Medicine: The compound is investigated for its potential use in drug development due to its unique chemical properties.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2,4-Furandimethanol exerts its effects involves its ability to undergo various chemical transformations. The hydroxyl groups can participate in hydrogen bonding, making the compound a versatile intermediate in chemical reactions. The furan ring provides stability and reactivity, allowing for the formation of diverse products.

Comparison with Similar Compounds

2,4-Furandimethanol can be compared with other similar compounds such as:

    2,5-Furandimethanol: Similar structure but with hydroxymethyl groups at the 2 and 5 positions.

    2,4-Furandicarboxylic acid: An oxidized form of this compound.

    2,4-Diformylfuran: A precursor in the synthesis of this compound.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it suitable for various specialized applications.

Properties

IUPAC Name

[4-(hydroxymethyl)furan-2-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O3/c7-2-5-1-6(3-8)9-4-5/h1,4,7-8H,2-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKGMKJJFLRJMEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC=C1CO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20608441
Record name (Furan-2,4-diyl)dimethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20608441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

294857-29-7
Record name (Furan-2,4-diyl)dimethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20608441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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